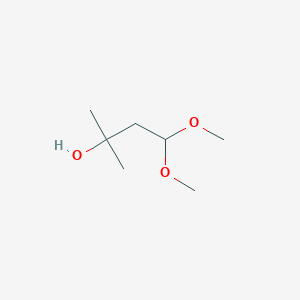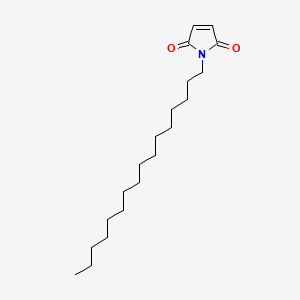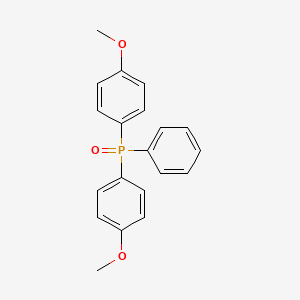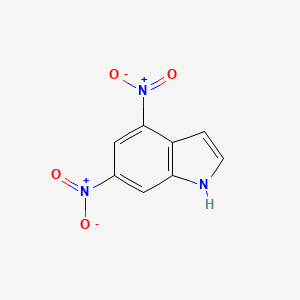
Methyl 3-(4-acetylphenyl)benzoate
概要
説明
“Methyl 3-(4-acetylphenyl)benzoate” is a chemical compound with the CAS Number: 638995-33-2 . It has a molecular weight of 254.29 and its IUPAC name is methyl 4’-acetyl [1,1’-biphenyl]-3-carboxylate .
Synthesis Analysis
The synthesis of “Methyl 3-(4-acetylphenyl)benzoate” involves a route with high total yields, mild conditions, and simple operation . The process includes three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-acetylphenyl)benzoate” is represented by the InChI Code: 1S/C16H14O3/c1-11(17)12-6-8-13(9-7-12)14-4-3-5-15(10-14)16(18)19-2/h3-10H,1-2H3 .Chemical Reactions Analysis
“Methyl 3-(4-acetylphenyl)benzoate” is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . It reacts at both the ring and the ester, depending on the substrate . Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis
“Methyl 3-(4-acetylphenyl)benzoate” is a compound with a molecular weight of 254.29 .科学的研究の応用
Kinetics in Phase-Transfer Catalysis
Methyl 3-(4-acetylphenyl)benzoate is synthesized through the benzoylation of sodium 4-acetylphenoxide via third-liquid phase-transfer catalysis, demonstrating a significant dependency on agitation speeds for reaction rate enhancement. The process achieves a complete product yield within a short duration, emphasizing the efficiency of the third-liquid phase in catalysis over conventional methods (Huang & Yang, 2005).
Photoinitiation in Polymerization
In the realm of polymer chemistry, derivatives of Methyl 3-(4-acetylphenyl)benzoate serve as photoinitiators, contributing to the advancement of nitroxide-mediated photopolymerization. These compounds demonstrate the ability to decompose under UV irradiation, generating radicals essential for initiating polymerization processes, which is pivotal for developing novel polymeric materials (Guillaneuf et al., 2010).
Heterocyclic System Synthesis
Methyl 3-(4-acetylphenyl)benzoate analogs have been utilized in the synthesis of complex heterocyclic systems, including pyrido-[1,2-a]pyrimidin-4-ones, showcasing the versatility of these compounds in constructing pharmacologically relevant structures. This application highlights the compound's role in expanding the chemical diversity of synthetic targets in medicinal chemistry (Selič et al., 1997).
Corrosion Inhibition
The compound and its derivatives have been investigated for their potential as corrosion inhibitors, particularly in the protection of mild steel in acidic media. The research focuses on understanding the mechanisms by which these compounds interact with metal surfaces to prevent corrosion, demonstrating the compound's utility beyond pharmaceutical and polymer applications (Arrousse et al., 2021).
Safety and Hazards
将来の方向性
“Methyl 3-(4-acetylphenyl)benzoate” and other Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In future research, the solid acids of zirconium metal solids fixed with various substances could be studied . It was determined that zirconium metal catalysts with fixed Ti had the best activity . The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was studied . The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
作用機序
Target of Action
Methyl 3-(4-acetylphenyl)benzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of Methyl 3-(4-acetylphenyl)benzoate are the organoboron reagents used in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-(4-acetylphenyl)benzoate are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis due to its mild and functional group tolerant reaction conditions . The downstream effects of this reaction include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The primary result of Methyl 3-(4-acetylphenyl)benzoate’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds, making it a valuable tool in organic synthesis .
特性
IUPAC Name |
methyl 3-(4-acetylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)12-6-8-13(9-7-12)14-4-3-5-15(10-14)16(18)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBSFVABZCBDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408272 | |
| Record name | Methyl 3-(4-acetylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-acetylphenyl)benzoate | |
CAS RN |
638995-33-2 | |
| Record name | Methyl 3-(4-acetylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B1598972.png)

![2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-](/img/structure/B1598974.png)







![[5-(2-Chlorophenyl)furan-2-yl]methanol](/img/structure/B1598990.png)

